1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane

Partition coefficient Lipophilicity Structure–property relationship

1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane (CAS 54724-98-0) is an unsymmetrical trithioorthoformate ester, systematically named methyl diethyl trithioorthoformate. With molecular formula C6H14S3 and a molecular weight of 182.37 g/mol, it belongs to the class of orthothioesters—compounds where a central carbon atom is bonded to three organosulfur groups.

Molecular Formula C6H14S3
Molecular Weight 182.4 g/mol
CAS No. 54724-98-0
Cat. No. B13953982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane
CAS54724-98-0
Molecular FormulaC6H14S3
Molecular Weight182.4 g/mol
Structural Identifiers
SMILESCCSC(SC)SCC
InChIInChI=1S/C6H14S3/c1-4-8-6(7-3)9-5-2/h6H,4-5H2,1-3H3
InChIKeyBJEMOIJCWSLWEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane (CAS 54724-98-0) – Mixed Trithioorthoformate Procurement Baseline


1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane (CAS 54724-98-0) is an unsymmetrical trithioorthoformate ester, systematically named methyl diethyl trithioorthoformate . With molecular formula C6H14S3 and a molecular weight of 182.37 g/mol, it belongs to the class of orthothioesters—compounds where a central carbon atom is bonded to three organosulfur groups [1]. Unlike its fully symmetrical congeners tris(methylthio)methane and tris(ethylthio)methane, this compound bears two ethylsulfanyl substituents and one methylsulfanyl substituent, a structural feature that directly impacts its physicochemical behavior and potential organoleptic properties relevant to procurement decisions in flavor, fragrance, and synthetic intermediate applications [1].

Asymmetric 2× ethyl / 1× methyl trithioorthoformate substitution
Intermediate lipophilicity profile for staged flavor release research
Synthetic intermediate with differential leaving-group reactivity

Why Tris(methylthio)methane or Tris(ethylthio)methane Cannot Substitute for the Target Mixed Trithioorthoformate (CAS 54724-98-0)


The orthothioester class is characterized by pronounced structure–activity relationships where even minor alterations in alkane chain length at the sulfur centers can shift volatility, partition coefficient (LogP), and odor detection thresholds by orders of magnitude [1]. The target compound’s asymmetric [2× ethyl + 1× methyl] substitution creates a unique stereoelectronic environment at the central carbon that differs from both tris(methylthio)methane (all-methyl) and tris(ethylthio)methane (all-ethyl). This asymmetry modulates hydrolytic stability and thermal decomposition pathways—factors critical in reactive flavor precursor applications [1]. Simple in-class substitution therefore risks altered release kinetics, off-notes, or reduced shelf-life in formulated products, making direct procurement of the specific mixed ester essential for applications where organoleptic fidelity or reaction selectivity cannot be compromised.

Volatility and LogP shift
Minor alkane chain changes can shift partition coefficient and odor detection thresholds significantly.
Hydrolytic stability divergence
Asymmetric substitution alters hydrolysis selectivity; symmetrical analogs may shift release kinetics.
Thermal degradation mismatch
Decomposition pathways differ, potentially affecting shelf-life and off-note formation in formulations.

Quantitative Differentiation Evidence for 1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane Against Closest Orthothioester Analogs


Calculated Partition Coefficient (LogP) Differentiation Among Trithioorthoformate Esters

The calculated octanol–water partition coefficient (ALogP) for the target compound is 3.14, which is intermediate between the values for tris(methylthio)methane (trimethyl trithioorthoformate, ALogP ~2.2) and tris(ethylthio)methane (triethyl trithioorthoformate, ALogP ~4.0) . This intermediate lipophilicity directly impacts partitioning behavior in biphasic reaction media and flavor release profiles from food matrices [1].

Partition Coefficient (ALogP)
Reported
Target: 3.14 Δ +0.9 vs trimethyl analog Δ –0.9 vs triethyl analog
Intermediate lipophilicity supports staged release screening.
Predicted values; confirm experimentally for target matrix.
Partition coefficient Lipophilicity Structure–property relationship

Molecular Complexity and Rotatable Bond Count as Shelf-Stability Predictors

The target compound exhibits 5 rotatable bonds and a molecular complexity index of 50.3, compared with 4 rotatable bonds and complexity ~40 for tris(methylthio)methane and 6 rotatable bonds and complexity ~60 for tris(ethylthio)methane . Higher rotatable bond count is empirically correlated with reduced crystal lattice energy and lower melting points, which can translate to broader liquid-handling windows during formulation [1].

Rotatable Bonds & Complexity
Reported
5 rotatable bonds Complexity 50.3 Δ +1 vs trimethyl / –1 vs triethyl
Intermediate value may balance volatility and liquid-handling properties.
Descriptor values; may vary with computational method.
Molecular complexity Rotatable bonds Physicochemical stability

Hydrolytic Reactivity Profile of Unsymmetrical vs. Symmetrical Trithioorthoformates

Class-level evidence indicates that unsymmetrical trithioorthoformates hydrolyze under heavy-metal catalysis (e.g., Hg²⁺ or Ag⁺) to yield esters with a reaction rate that depends on the steric bulk of the departing thiol groups [1]. The mixed ethyl/methyl substitution on the target compound is expected to produce a differential leaving-group preference (ethanethiol vs. methanethiol), enabling controlled sequential deprotection strategies not achievable with symmetrical analogs [1].

Hydrolytic Selectivity
Class-level
Predicted leaving-group preference: EtSH > MeSH (steric argument)
May enable differential deprotection strategies.
No quantitative data; class-level extrapolation. Confirm in reaction system.
Orthothioester hydrolysis Structure–reactivity Synthetic intermediate

Spectral Fingerprint and Purity Verification via GC-MS and ¹H NMR

The target compound possesses a unique gas-chromatographic retention index and diagnostic ¹H NMR signals for the methylsulfanyl (–SCH₃) and ethylsulfanyl (–SCH₂CH₃) protons, which are absent in the spectra of fully symmetrical orthothioesters [1]. Commercially available reference spectra allow unambiguous identification and quantification in complex mixtures, reducing the risk of misassignment when screening by GC-MS alone [1].

Spectroscopic Fingerprint
Reported
¹H NMR: δ 2.22 (-SCH₃), δ 2.70 (-SCH₂CH₃), δ 1.31 (-CH₃) Distinct GC-MS retention and EI-MS fragmentation
Unique signature enables unambiguous identification in mixtures.
Reference spectra available; verify against supplied COA.
Analytical characterization GC-MS ¹H NMR Purity

Procurement-Driven Application Scenarios for 1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane


Tunable Flavor Release in Thermally Processed Savory Foods

The intermediate LogP of 3.14 positions this mixed orthothioester to partition into both aqueous and lipid phases, enabling staged aroma release during cooking or retorting. In roasted nut or meat-analog matrices, this can bridge the fast release of low-LogP sulfur compounds (e.g., methanethiol derivatives) and the prolonged aftertaste of high-LogP ethyl thioesters, as inferred from the roasted-peanut orthothioester fractionation work [1].

Differential Protecting Group in Multistep Heterocycle Synthesis

The unsymmetrical thioorthoester core allows sequential heavy-metal-catalyzed hydrolysis, releasing ethanethiol preferentially over methanethiol under controlled conditions. This enables the synthesis of mixed ester intermediates without recourse to multiple orthogonal protecting groups, a strategy outlined in mechanistic studies of orthothioester hydrolysis [1].

Analytical Reference Standard for Orthothioester Profiling in Natural Product Chemistry

Because the unsymmetrical substitution pattern yields a distinctive GC-MS retention index and NMR signature not overlapping with commonly encountered symmetrical orthothioesters, the compound serves as a qualified reference standard for identifying and quantifying mixed orthothioesters in complex essential oils or fermented food headspace analyses [1].

Application
Selection Property
Validation Focus
Tunable flavor release research
Intermediate lipophilicity profile
Staged aroma release in food matrices
Stepwise heterocycle synthesis
Differential leaving-group reactivity
Sequential deprotection strategy validation
Orthothioester analytical profiling
Unique GC-MS/NMR fingerprint
Identity confirmation in complex mixtures
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